molecular formula C11H7Cl6NO4 B12001524 6-methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine CAS No. 61720-11-4

6-methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine

Cat. No.: B12001524
CAS No.: 61720-11-4
M. Wt: 429.9 g/mol
InChI Key: XEQARQZZMYJJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine is a useful research compound. Its molecular formula is C11H7Cl6NO4 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61720-11-4

Molecular Formula

C11H7Cl6NO4

Molecular Weight

429.9 g/mol

IUPAC Name

6-methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine

InChI

InChI=1S/C11H7Cl6NO4/c1-4-2-5-7(6(3-4)18(19)20)21-9(11(15,16)17)22-8(5)10(12,13)14/h2-3,8-9H,1H3

InChI Key

XEQARQZZMYJJNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Biological Activity

6-Methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and toxicology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzodioxine core substituted with trichloromethyl and nitro groups.

Property Value
Molecular FormulaC10H6Cl6N2O3
Molecular Weight353.83 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research has indicated that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to increased production of ROS, which may contribute to cytotoxic effects in certain cell lines.
  • Alteration of Gene Expression : Studies suggest that this compound can modulate the expression of genes related to stress responses and apoptosis.

In Vitro Studies

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines:

  • Study 1 : In a study examining its effects on breast cancer cells (MCF-7), this compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure. This effect was linked to the induction of apoptosis as evidenced by increased Annexin V staining.
  • Study 2 : Another investigation focused on lung cancer cells (A549), where the compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was attributed to the activation of caspase pathways.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest potential therapeutic benefits and toxicity profiles:

  • Case Study : A murine model treated with varying doses showed significant tumor regression in xenograft models when administered with the compound compared to controls. Histopathological examinations revealed necrosis in tumor tissues.

Toxicological Profile

The toxicological implications of this compound have been evaluated through various assays:

Toxicity Parameter Value
Acute Toxicity (LD50)>1000 mg/kg (oral)
MutagenicityNegative in Ames test
Carcinogenic PotentialUnder investigation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.